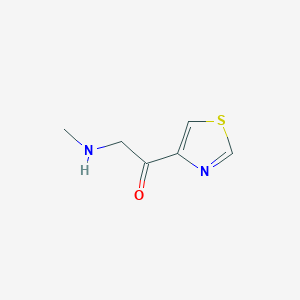![molecular formula C14H14ClNS B13164090 N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)
N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine is a chemical compound with the molecular formula C14H15ClNS It is known for its unique structure, which includes a cyclopropane ring attached to a thiophene ring substituted with a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through the reaction of 2-chlorobenzaldehyde with thiourea under acidic conditions to form 2-chlorophenylthiourea. This intermediate is then cyclized to form the thiophene ring.
Attachment of the Cyclopropane Ring: The thiophene derivative is then reacted with cyclopropanamine under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the chlorophenyl group.
Substitution: Substituted derivatives of the chlorophenyl group.
Applications De Recherche Scientifique
N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{[5-(2-Bromophenyl)thiophen-2-YL]methyl}cyclopropanamine: Similar structure but with a bromine atom instead of chlorine.
N-{[5-(2-Fluorophenyl)thiophen-2-YL]methyl}cyclopropanamine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to its bromine and fluorine analogs. This uniqueness can lead to different biological activities and chemical properties.
Propriétés
Formule moléculaire |
C14H14ClNS |
|---|---|
Poids moléculaire |
263.8 g/mol |
Nom IUPAC |
N-[[5-(2-chlorophenyl)thiophen-2-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C14H14ClNS/c15-13-4-2-1-3-12(13)14-8-7-11(17-14)9-16-10-5-6-10/h1-4,7-8,10,16H,5-6,9H2 |
Clé InChI |
UHOOQOZQBKDENE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC2=CC=C(S2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Furan-3-yl)phenyl]ethan-1-one](/img/structure/B13164007.png)
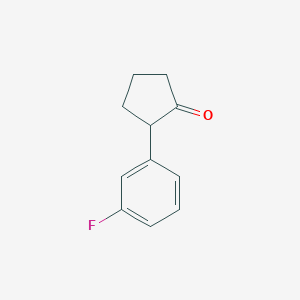
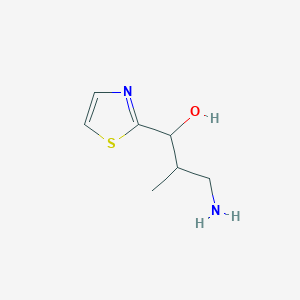
![6,6-Dimethylbicyclo[3.1.1]heptane-2-sulfonamide](/img/structure/B13164022.png)
![4-Chloro-6-[methyl(prop-2-YN-1-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13164037.png)
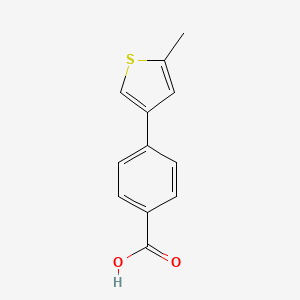
![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)
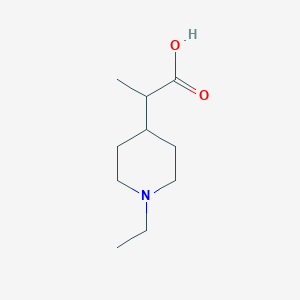
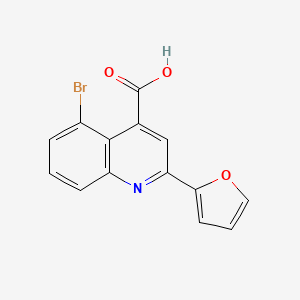



![3-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13164075.png)
